molecular formula C16H14ClFO3 B2358997 4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate CAS No. 692272-99-4

4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate

Cat. No.: B2358997
CAS No.: 692272-99-4
M. Wt: 308.73
InChI Key: JZLGSWIDSYFOJJ-UHFFFAOYSA-N
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Description

4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate is an organic compound with the molecular formula C16H14ClFO3 It is a derivative of phenoxypropanoic acid and contains both fluorine and chlorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate typically involves the esterification of 4-fluorophenol with 2-(4-chloro-3-methylphenoxy)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Halogen substituents on the aromatic rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-fluorophenyl 2-(4-chloro-3-methylphenoxy)acetic acid.

    Reduction: Formation of 4-fluorophenyl 2-(4-chloro-3-methylphenoxy)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl 2-(4-chlorophenoxy)propanoate
  • 4-Fluorophenyl 2-(3-methylphenoxy)propanoate
  • 4-Chlorophenyl 2-(4-fluoro-3-methylphenoxy)propanoate

Uniqueness

4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate is unique due to the presence of both fluorine and chlorine substituents on its aromatic rings. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(4-fluorophenyl) 2-(4-chloro-3-methylphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO3/c1-10-9-14(7-8-15(10)17)20-11(2)16(19)21-13-5-3-12(18)4-6-13/h3-9,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLGSWIDSYFOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)OC2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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